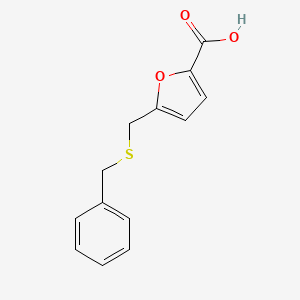

5-Benzylsulfanylmethyl-furan-2-carboxylic acid

Description

Properties

IUPAC Name |

5-(benzylsulfanylmethyl)furan-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O3S/c14-13(15)12-7-6-11(16-12)9-17-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBLYLGNCNZCEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC2=CC=C(O2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50353417 | |

| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91903-26-3 | |

| Record name | 5-Benzylsulfanylmethyl-furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50353417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Benzylsulfanylmethyl-furan-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for 5-Benzylsulfanylmethyl-furan-2-carboxylic acid, a furan derivative with potential applications in medicinal chemistry and materials science. The synthesis is designed as a multi-step process commencing from the readily available bio-based platform chemical, 5-hydroxymethylfurfural (HMF). This document provides a comprehensive overview of the synthetic route, including detailed experimental protocols for analogous reactions, a summary of expected yields, and a visual representation of the chemical transformations.

Proposed Synthesis Pathway

The synthesis of this compound can be achieved through a four-step sequence starting from 5-hydroxymethyl-furan-2-carboxylic acid (HMFCA), which is accessible via the oxidation of HMF. The carboxyl group is first protected as a methyl ester. The hydroxyl group is then converted to a reactive chloromethyl intermediate, which subsequently undergoes nucleophilic substitution with benzyl mercaptan. The final step involves the hydrolysis of the methyl ester to yield the target carboxylic acid.

Figure 1: Proposed synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on specific reaction conditions and purification methods.

| Step | Reaction | Starting Material | Product | Reagents | Typical Yield (%) | Reference |

| 1 | Esterification | 5-Hydroxymethyl-furan-2-carboxylic acid | Methyl 5-(hydroxymethyl)furan-2-carboxylate | Methanol, Acid catalyst | >95 | [1] |

| 2 | Chlorination | Methyl 5-(hydroxymethyl)furan-2-carboxylate | Methyl 5-(chloromethyl)furan-2-carboxylate | Thionyl chloride | ~80-85 | [2] |

| 3 | Nucleophilic Substitution | Methyl 5-(chloromethyl)furan-2-carboxylate | Methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate | Benzyl mercaptan, Base (e.g., NaH, K2CO3) | 70-90 | [3][4] |

| 4 | Hydrolysis | Methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate | This compound | NaOH, then HCl | >90 | General Procedure |

Experimental Protocols

The following are detailed experimental protocols for each key transformation. These are based on established procedures for similar substrates and may require optimization for the specific target molecule.

Step 1: Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate (Esterification)

This procedure is adapted from the esterification of a similar furan-2-carboxylic acid derivative.[1]

Materials:

-

5-Hydroxymethyl-furan-2-carboxylic acid (HMFCA)

-

Methanol (MeOH), anhydrous

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 5-hydroxymethyl-furan-2-carboxylic acid (1.0 eq) in anhydrous methanol (10-20 mL per gram of HMFCA), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

The reaction mixture is then heated to reflux and stirred for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

After cooling to room temperature, the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo to afford methyl 5-(hydroxymethyl)furan-2-carboxylate as a crude product, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of Methyl 5-(chloromethyl)furan-2-carboxylate (Chlorination)

This protocol is based on the conversion of alcohols to alkyl chlorides using thionyl chloride.[5][6]

Materials:

-

Methyl 5-(hydroxymethyl)furan-2-carboxylate

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a catalyst and acid scavenger)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

A solution of methyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C in an ice bath.

-

Thionyl chloride (1.2-1.5 eq) is added dropwise to the stirred solution. A catalytic amount of pyridine can be added.

-

The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The reaction progress should be monitored by TLC.

-

Upon completion, the reaction is carefully quenched by the slow addition of ice-cold water.

-

The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield methyl 5-(chloromethyl)furan-2-carboxylate.

Step 3: Synthesis of Methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate (Nucleophilic Substitution)

This procedure is based on the S-alkylation of thiols with alkyl halides.[3][7]

Materials:

-

Methyl 5-(chloromethyl)furan-2-carboxylate

-

Benzyl mercaptan (Phenylmethanethiol)

-

Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous

Procedure:

-

To a stirred suspension of sodium hydride (1.1 eq) in anhydrous DMF at 0 °C, a solution of benzyl mercaptan (1.0 eq) in DMF is added dropwise. The mixture is stirred for 30 minutes at this temperature.

-

A solution of methyl 5-(chloromethyl)furan-2-carboxylate (1.0 eq) in DMF is then added dropwise to the reaction mixture.

-

The reaction is allowed to warm to room temperature and stirred for 12-16 hours.

-

The reaction is quenched by the addition of water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate.

Step 4: Synthesis of this compound (Hydrolysis)

This is a standard procedure for the saponification of a methyl ester.

Materials:

-

Methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1 M

Procedure:

-

Methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate (1.0 eq) is dissolved in a mixture of methanol or THF and water.

-

Sodium hydroxide (2.0-3.0 eq) is added, and the mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).

-

The organic solvent is removed under reduced pressure.

-

The aqueous solution is cooled in an ice bath and acidified to pH 2-3 with 1 M HCl.

-

The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to afford the final product, this compound. If the product is an oil, it should be extracted with a suitable organic solvent.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Figure 2: Logical workflow for the synthesis and characterization of the target compound.

References

- 1. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cetjournal.it [cetjournal.it]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Benzyl mercaptan - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Chemical Properties of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Benzylsulfanylmethyl-furan-2-carboxylic acid is a furan derivative with potential applications in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, a proposed synthetic route, and general reactivity profile. While specific biological data for this compound is limited, this document explores the potential pharmacological activities and associated signaling pathways based on the known bioactivities of structurally related furan-2-carboxylic acid derivatives. This guide also includes detailed, generalized experimental protocols for the synthesis and characterization of such compounds, intended to serve as a practical resource for researchers.

Core Chemical Properties

This compound is an organic compound featuring a central furan ring, a carboxylic acid group at the 2-position, and a benzylsulfanylmethyl group at the 5-position. The presence of the thioether linkage and the carboxylic acid functionality are key determinants of its chemical behavior and potential biological activity.

Physicochemical Data

The known quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₂O₃S | [1] |

| Molecular Weight | 248.30 g/mol | [1] |

| Melting Point | 122-123 °C | [1] |

| CAS Number | 91903-26-3 | Not explicitly cited, but associated with the compound name in chemical supplier databases. |

| Appearance | White to off-white solid (presumed) | General appearance of similar compounds. |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols; sparingly soluble in water. | General solubility of furan carboxylic acid derivatives. |

Synthesis and Reactivity

While a specific, published synthetic protocol for this compound was not identified in the literature, a plausible synthetic route can be proposed based on established organic chemistry principles and reactions of similar furan derivatives.

Proposed Synthetic Pathway

A likely synthetic approach would involve the nucleophilic substitution of a suitable starting material, such as 5-(halomethyl)furan-2-carboxylic acid or its ester, with benzyl mercaptan (phenylmethanethiol).

Caption: Proposed synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dictated by its principal functional groups: the furan ring, the carboxylic acid, and the thioether linkage.

-

Furan Ring: The furan ring is an electron-rich aromatic system. The carboxylic acid at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic aromatic substitution compared to unsubstituted furan.[2]

-

Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction.[3][4] The reactivity of the carbonyl carbon towards nucleophilic acyl substitution is moderate but can be enhanced by conversion to a more reactive derivative, such as an acyl chloride.[2][5]

-

Thioether Linkage: The sulfur atom in the thioether group is susceptible to oxidation, which could yield the corresponding sulfoxide and sulfone. This transformation could potentially modulate the biological activity of the molecule.

Potential Biological Activity and Signaling Pathways

Postulated Biological Activities

Based on the activities of related furan derivatives, this compound could be investigated for the following properties:

-

Antimicrobial Activity: Furan derivatives have been extensively studied for their antibacterial and antifungal properties.[7][9] The mechanism of action can vary, but some derivatives are known to interfere with microbial metabolic pathways or cell wall synthesis.[10]

-

Anti-inflammatory Activity: Several furan-containing compounds exhibit anti-inflammatory effects.[6][9] This activity is often associated with the inhibition of inflammatory mediators or enzymes such as cyclooxygenases.

-

Anticancer Activity: A significant number of furan derivatives have been reported to possess cytotoxic activity against various cancer cell lines.[11][12] Mechanisms can include the inhibition of key enzymes like kinases (e.g., VEGFR-2) or disruption of cellular processes like microtubule polymerization.[11][13]

-

Antidiabetic Activity: Recent studies have shown that certain furan-2-carboxylic acid derivatives can ameliorate hyperglycemia by inhibiting gluconeogenesis.[14]

Hypothetical Signaling Pathway Involvement

Given the potential for anticancer and anti-inflammatory activities, a plausible, albeit hypothetical, signaling pathway that could be modulated by this compound is the VEGFR-2 signaling cascade, which is crucial for angiogenesis (the formation of new blood vessels) in both normal and pathological processes like tumor growth and inflammation.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis and characterization of furan-2-carboxylic acid derivatives like the title compound.

General Synthesis of 5-(Substituted-methyl)furan-2-carboxamides

This protocol describes the synthesis of furan-2-carboxamides, a common class of derivatives with biological activity.

Materials:

-

Furan-2-carboxylic acid

-

1,1'-Carbonyldiimidazole (CDI)

-

Appropriate amine (e.g., 3-aminobenzoic acid)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate (EtOAc)

-

Sodium bicarbonate (NaHCO₃), 10% aqueous solution

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure: [4]

-

In a round-bottom flask, dissolve furan-2-carboxylic acid (1.0 eq) and CDI (1.5 eq) in anhydrous THF.

-

Heat the mixture at 45 °C for 2 hours to activate the carboxylic acid.

-

Add the desired amine (1.3 eq) to the reaction mixture.

-

Continue heating at 45 °C for 20 hours.

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate.

-

Wash the organic layer sequentially with 10% aqueous NaHCO₃ and 10% aqueous HCl.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: General workflow for the synthesis of furan-2-carboxamides.

Characterization Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [15][16]

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

¹H NMR: Acquire the proton NMR spectrum. For furan-2-carboxylic acid derivatives, characteristic peaks for the furan protons are typically observed between 6.0 and 8.0 ppm. The carboxylic acid proton is usually a broad singlet downfield, often above 10 ppm.

-

¹³C NMR: Acquire the carbon-13 NMR spectrum. The carbonyl carbon of the carboxylic acid typically appears between 160 and 180 ppm. Furan ring carbons resonate in the aromatic region (approximately 110-160 ppm).

4.2.2. Infrared (IR) Spectroscopy [15][16]

-

Sample Preparation: Prepare a KBr pellet or obtain the spectrum using an ATR accessory.

-

Analysis: Look for characteristic absorption bands:

-

A broad O-H stretch for the carboxylic acid from 2500-3300 cm⁻¹.

-

A strong C=O stretch for the carbonyl group around 1700-1725 cm⁻¹.

-

C-O and C=C stretching vibrations for the furan ring in the 1000-1600 cm⁻¹ region.

-

4.2.3. Mass Spectrometry (MS) [15]

-

Technique: Use a suitable ionization method, such as Electrospray Ionization (ESI) or Electron Ionization (EI).

-

Analysis: Determine the molecular weight from the molecular ion peak ([M]⁺ or [M+H]⁺). Analyze the fragmentation pattern to confirm the structure.

In Vitro Biological Assays

4.3.1. MTT Assay for Cytotoxicity [11]

This assay is used to assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Procedure:

-

Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compound and incubate for a further 24-72 hours.

-

Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37 °C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value.

4.3.2. VEGFR-2 Kinase Assay [12]

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Procedure:

-

In a kinase assay buffer, combine the VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.

-

Add the test compound at various concentrations.

-

Incubate the mixture to allow the kinase reaction to proceed.

-

Stop the reaction and quantify the amount of phosphorylated substrate, often using an antibody-based detection method (e.g., ELISA) or a luminescence-based assay that measures the remaining ATP.

-

Calculate the percentage of inhibition relative to a control without the compound and determine the IC₅₀ value.

Conclusion

This compound is a compound of interest with a foundation in the well-established chemistry of furan-2-carboxylic acid. While specific data on its biological effects are yet to be published, its structural features suggest potential as an antimicrobial, anti-inflammatory, or anticancer agent. The synthetic and analytical protocols provided in this guide offer a framework for the preparation and characterization of this and related molecules, facilitating further research into their therapeutic potential. Future studies should focus on the synthesis and biological evaluation of this specific compound to validate the hypothesized activities and explore its mechanism of action.

References

- 1. matrixscientific.com [matrixscientific.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Pharmacological activity of furan derivatives [wisdomlib.org]

- 7. ijabbr.com [ijabbr.com]

- 8. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. chem.libretexts.org [chem.libretexts.org]

5-Benzylsulfanylmethyl-furan-2-carboxylic Acid: An In-depth Technical Overview

CAS Number: 91903-26-3

Molecular Formula: C₁₃H₁₂O₃S

Molecular Weight: 248.30 g/mol

This technical guide provides a comprehensive overview of the available scientific and technical information regarding the chemical compound 5-Benzylsulfanylmethyl-furan-2-carboxylic acid. The content is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. Due to the limited publicly available data for this specific compound, this guide also incorporates information on structurally related molecules to provide a broader context for potential applications and research directions.

Chemical and Physical Properties

Based on available supplier data, the fundamental physicochemical properties of this compound have been compiled. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 91903-26-3 | N/A |

| Molecular Formula | C₁₃H₁₂O₃S | N/A |

| Molecular Weight | 248.30 g/mol | N/A |

| Melting Point | 122-123 °C | N/A |

| Physical Appearance | Solid (form not specified) | N/A |

Synthesis and Experimental Protocols

A generalized workflow for such a synthesis is depicted below.

Caption: Plausible synthetic workflow for this compound.

Biological Activity and Potential Applications

While no specific biological activity data has been published for this compound, the furan-2-carboxylic acid scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities. Research on structurally similar molecules suggests several potential areas of investigation for the target compound.

Derivatives of furan-2-carboxylic acid have demonstrated a wide range of pharmacological effects, including:

-

Antimicrobial Activity: Furan derivatives are known to exhibit antibacterial and antifungal properties. The introduction of a sulfur-containing side chain, such as the benzylsulfanylmethyl group, could modulate this activity.

-

Anticancer Activity: Certain furan-based compounds have been investigated for their potential as anticancer agents.

-

Enzyme Inhibition: The carboxylic acid moiety and the overall molecular structure could facilitate binding to the active sites of various enzymes, leading to their inhibition.

The logical relationship for investigating the potential of this compound is outlined in the following diagram.

Caption: Logical framework for exploring the biological potential of the target compound.

Conclusion and Future Directions

This compound is a chemical compound for which detailed scientific data is scarce in publicly accessible literature. Its chemical structure, featuring a furan-2-carboxylic acid core, suggests that it may possess interesting biological properties worthy of investigation. Future research should focus on developing and publishing a robust synthetic protocol, followed by a comprehensive evaluation of its biological activity profile. This could include screening for antimicrobial, anticancer, and enzyme inhibitory activities. Such studies would be invaluable in determining the potential of this compound for applications in drug discovery and development.

The Elusive Biological Profile of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid: A Technical Overview of Related Furan Scaffolds

Despite a comprehensive search of scientific literature and chemical databases, no specific biological activity has been publicly reported for the compound 5-Benzylsulfanylmethyl-furan-2-carboxylic acid. This technical guide, therefore, aims to provide researchers, scientists, and drug development professionals with an in-depth overview of the known biological activities of structurally related furan-2-carboxylic acid derivatives. The furan scaffold is a common motif in a multitude of biologically active compounds, exhibiting a wide range of therapeutic potential, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3][4] This document summarizes key findings on related molecules, presenting available quantitative data, experimental protocols, and conceptual workflows to guide future research on novel furan derivatives like this compound.

Biological Activities of Structurally Related Furan-2-Carboxylic Acid Derivatives

The furan-2-carboxylic acid core is a versatile platform for the development of new therapeutic agents. Modifications at the 5-position of the furan ring have led to the discovery of compounds with significant biological activities.

Anticancer and Cytotoxic Activities

Several studies have highlighted the potential of furan derivatives as anticancer agents. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been shown to exhibit cytotoxicity against various cancer cell lines.[5][6][7][8]

Table 1: Cytotoxicity of Methyl-5-(hydroxymethyl)-2-furan Carboxylate Derivatives [5][6]

| Compound | Cell Line | IC₅₀ (µg/mL) |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HeLa | > 100 |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 |

| Amide derivative of methyl–5-(hydroxymethyl)-2–furan carboxylate | HeLa | > 100 |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | HepG2 | > 100 |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HepG2 | > 100 |

| Amide derivative of methyl–5-(hydroxymethyl)-2–furan carboxylate | HepG2 | > 100 |

Antimicrobial and Antifungal Activities

The furan nucleus is a key component of many compounds with antimicrobial and antifungal properties.[1][9][10] Research has demonstrated the efficacy of various furan-2-carboxylic acid derivatives against a range of pathogens.

5-Arylfuran-2-carboxamide derivatives have been synthesized and evaluated for their antifungal activity against Candida species. One of the most active compounds, N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide, showed significant fungistatic and fungicidal effects.[6]

Table 2: Antifungal Activity of N-benzyl-5-(3,4-dichlorophenyl)furan-2-carboxamide [6]

| Fungal Strain | MIC (mg/mL) |

| C. glabrata | 0.062–0.125 |

| C. parapsilosis | 0.125–0.250 |

Furthermore, furan-2-carboxamides have been investigated for their ability to inhibit biofilm formation in Pseudomonas aeruginosa, suggesting a potential role in combating antibiotic resistance.[7][11]

Anti-diabetic Activity

A notable recent development is the discovery of a furan-2-carboxylic acid derivative, designated as 10v, with promising anti-diabetic properties. This compound was identified through phenotypic screening for its ability to inhibit gluconeogenesis and has shown efficacy in reducing blood glucose levels in vivo, making it a candidate for the treatment of type 2 diabetes mellitus.[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are summaries of key experimental protocols used to evaluate the biological activities of the furan derivatives discussed.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of furan derivatives against cancer cell lines such as HeLa (human cervical carcinoma) and HepG2 (human liver carcinoma), as well as normal Vero cells (monkey kidney epithelial cells), is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 hours.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

-

Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) of furan derivatives against various bacterial and fungal strains is typically determined using the broth microdilution method according to established guidelines.[10]

-

Preparation of Inoculum: Bacterial or fungal strains are cultured, and the inoculum is standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in 96-well microtiter plates.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conceptual Workflow for Biological Activity Screening

While no specific signaling pathways for this compound have been identified, the following diagram illustrates a general workflow for the initial biological screening of a novel furan derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijabbr.com [ijabbr.com]

- 4. 5-(4-Nitrophenyl)furan-2-carboxylic Acid [mdpi.com]

- 5. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 6. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Bioactivity of Thiocarboxylic A and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. public.pensoft.net [public.pensoft.net]

- 10. mdpi.com [mdpi.com]

- 11. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Benzylsulfanylmethyl-furan-2-carboxylic Acid Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-benzylsulfanylmethyl-furan-2-carboxylic acid derivatives and their analogs. Due to the limited direct literature on this specific class of compounds, this guide outlines a plausible synthetic pathway based on established methodologies for related furan derivatives. Furthermore, it explores potential biological activities by drawing parallels with structurally similar furan-2-carboxylic acid analogs that have been the subject of scientific investigation. This document is intended to serve as a foundational resource for researchers interested in the design, synthesis, and evaluation of these novel chemical entities for drug discovery and development.

Introduction to Furan-2-Carboxylic Acid Derivatives

Furan-2-carboxylic acid is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities. The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which can be readily functionalized at various positions. Modifications at the 5-position of the furan ring have been a particular focus of research, leading to the discovery of compounds with antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. The introduction of a benzylsulfanylmethyl group at this position is a novel modification that could lead to unique pharmacological profiles.

Proposed Synthetic Pathways

A direct, documented synthesis for this compound was not found in the existing scientific literature. However, a logical and feasible synthetic route can be proposed based on the well-established chemistry of furan derivatives. The key strategy involves the preparation of a suitable 5-substituted furan-2-carboxylic acid precursor, which can then undergo nucleophilic substitution with benzyl mercaptan (benzyl thiol).

The most common precursors for such a synthesis are 5-(hydroxymethyl)furan-2-carboxylic acid or 5-(halomethyl)furan-2-carboxylic acid esters.

Synthesis of Key Intermediates

2.1.1. Methyl 5-(hydroxymethyl)furan-2-carboxylate (1)

This key intermediate can be synthesized from furfuryl alcohol. The process typically involves an initial formylation via the Vilsmeier-Haack reaction, followed by oxidation of the resulting aldehyde and subsequent esterification.[1]

Experimental Protocol: Synthesis of Methyl 5-(hydroxymethyl)furan-2-carboxylate (1) [1]

-

Formylation of Furfuryl Alcohol: Furfuryl alcohol is treated with a Vilsmeier-Haack reagent (e.g., phosphorus oxychloride and dimethylformamide) to yield 5-(hydroxymethyl)furan-2-carbaldehyde.

-

Oxidation: The aldehyde is then oxidized to the corresponding carboxylic acid, 5-(hydroxymethyl)furan-2-carboxylic acid, using a suitable oxidizing agent such as silver oxide or through a Pinnick oxidation.[1]

-

Esterification: The resulting carboxylic acid is esterified, for example, by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to afford methyl 5-(hydroxymethyl)furan-2-carboxylate (1).[1]

2.1.2. Ethyl 5-(chloromethyl)furan-2-carboxylate (2)

Another valuable intermediate is the 5-chloromethyl derivative, which is highly reactive towards nucleophilic substitution. This can be prepared from 5-(chloromethyl)furfural.

Experimental Protocol: Synthesis of Ethyl 5-(chloromethyl)furan-2-carboxylate (2)

-

Oxidation of 5-(chloromethyl)furfural: 5-(chloromethyl)furfural can be oxidized to 5-(chloromethyl)furan-2-carboxylic acid.

-

Esterification: Subsequent esterification with ethanol under acidic conditions yields ethyl 5-(chloromethyl)furan-2-carboxylate (2).

Synthesis of this compound Derivatives

The final step in the proposed synthesis involves the nucleophilic substitution of the leaving group (e.g., hydroxyl or chloro) on the precursor with benzyl mercaptan.

Proposed Experimental Protocol: Synthesis of Methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate (3)

-

Activation of the Hydroxyl Group (from Intermediate 1): The hydroxyl group of methyl 5-(hydroxymethyl)furan-2-carboxylate (1) needs to be converted into a good leaving group. This can be achieved by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine to form the corresponding tosylate or mesylate.

-

Nucleophilic Substitution: The resulting activated intermediate is then reacted with benzyl mercaptan in the presence of a suitable base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent (e.g., tetrahydrofuran or dimethylformamide). The thiol group of benzyl mercaptan will displace the leaving group to form the desired methyl 5-(benzylsulfanylmethyl)furan-2-carboxylate (3).

-

Alternative Route (from Intermediate 2): A more direct route would involve the reaction of ethyl 5-(chloromethyl)furan-2-carboxylate (2) with benzyl mercaptan and a base, where the chloride ion is the leaving group.

Hydrolysis to the Carboxylic Acid (4)

The final ester (3) can be hydrolyzed to the corresponding carboxylic acid, this compound (4), using standard basic (e.g., sodium hydroxide followed by acidification) or acidic hydrolysis conditions.

Caption: Proposed synthetic routes to this compound.

Potential Biological Activities and Analogs

While no specific biological data for this compound derivatives have been reported, the activities of structurally related analogs provide a strong rationale for their investigation as potential therapeutic agents.

Antimicrobial Activity

Numerous furan-2-carboxylic acid derivatives have demonstrated significant antimicrobial properties. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have shown activity against both Gram-positive and Gram-negative bacteria.[1] The introduction of a sulfur-containing moiety, such as the benzylsulfanyl group, is a common strategy in the design of antimicrobial agents. Therefore, it is plausible that this compound and its analogs could exhibit antibacterial and/or antifungal activity.

Table 1: Antimicrobial Activity of Selected Furan-2-Carboxylic Acid Analogs

| Compound/Analog | Target Organism | Activity (MIC/IC50) | Reference |

| Methyl-5-(hydroxymethyl)-2-furan carboxylate | Staphylococcus aureus | MIC: 1.00 µg/mL | [2] |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | Bacillus subtilis, E. coli | MIC: 250 µg/mL | [1] |

Anticancer Activity

Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have also been evaluated for their cytotoxic effects against various cancer cell lines.[1] For example, an amine derivative showed notable activity against the HeLa cell line.[1] The structural similarity suggests that this compound derivatives could be promising candidates for anticancer drug discovery.

Table 2: Anticancer Activity of a Furan-2-Carboxylic Acid Analog

| Compound/Analog | Cell Line | Activity (IC50) | Reference |

| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 µg/mL | [1] |

Other Potential Activities

Furan-2-carboxylic acid derivatives have been explored for a variety of other therapeutic applications, including:

-

Anti-inflammatory activity: Certain furan derivatives have been shown to possess anti-inflammatory properties.[2]

-

Antidiabetic effects: Some analogs have been investigated for their potential to ameliorate type 2 diabetes.

The benzylsulfanylmethyl substituent could modulate the pharmacokinetic and pharmacodynamic properties of the furan-2-carboxylic acid scaffold, potentially leading to enhanced potency, selectivity, or metabolic stability.

Experimental Workflows and Signaling Pathways

As no specific biological studies have been conducted on this compound derivatives, the following workflows and signaling pathway diagrams are based on the general understanding of how furan derivatives exert their effects and the standard procedures for their evaluation.

General Workflow for Biological Evaluation

Caption: A general workflow for the biological evaluation of novel chemical entities.

Potential Signaling Pathway Involvement (Hypothetical)

Based on the activities of other furan derivatives, this compound analogs could potentially modulate key cellular signaling pathways involved in inflammation and cancer.

Caption: Hypothetical signaling pathways potentially modulated by these furan derivatives.

Conclusion and Future Directions

This compound derivatives represent an unexplored class of compounds with significant potential for drug discovery. Based on the established chemistry of furan-2-carboxylic acids, a viable synthetic route is proposed, starting from readily available precursors. The known biological activities of analogous furan derivatives strongly suggest that these novel compounds may possess valuable antimicrobial and anticancer properties.

Future research should focus on the successful synthesis and characterization of this novel series of compounds. Subsequently, a comprehensive biological evaluation, following the outlined workflow, is warranted to determine their therapeutic potential. Structure-activity relationship studies will be crucial in optimizing the lead compounds for improved potency and pharmacokinetic profiles. The exploration of this compound derivatives could open new avenues in the development of effective treatments for infectious diseases and cancer.

References

Spectroscopic Analysis of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

-

Chemical Name: 5-Benzylsulfanylmethyl-furan-2-carboxylic acid

-

CAS Number: 91903-26-3

-

Molecular Formula: C₁₃H₁₂O₃S

-

Molecular Weight: 248.30 g/mol

-

Appearance: Expected to be a solid at room temperature. A melting point of 122-123°C has been reported by a commercial supplier.[1]

Predicted Spectroscopic Data

Due to the absence of publicly available spectra for this compound, the following tables summarize the expected quantitative data based on characteristic spectral regions for its constituent functional groups and comparison with similar furan-2-carboxylic acid derivatives.

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~7.20-7.40 | Multiplet | 5H | Phenyl-H |

| ~7.15 | Doublet | 1H | Furan-H3 |

| ~6.40 | Doublet | 1H | Furan-H4 |

| ~3.80 | Singlet | 2H | -S-CH₂-Ph |

| ~3.70 | Singlet | 2H | Furan-CH₂-S- |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | -COOH |

| ~155-160 | Furan-C2 |

| ~145-150 | Furan-C5 |

| ~135-140 | Phenyl-C (quaternary) |

| ~128-130 | Phenyl-CH |

| ~127-129 | Phenyl-CH |

| ~125-127 | Phenyl-CH |

| ~118-122 | Furan-C3 |

| ~110-115 | Furan-C4 |

| ~35-40 | -S-CH₂-Ph |

| ~30-35 | Furan-CH₂-S- |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Description of Band |

| 2500-3300 | O-H (Carboxylic Acid) | Broad |

| 1680-1710 | C=O (Carboxylic Acid) | Strong, Sharp |

| 1500-1600 | C=C (Furan & Phenyl) | Medium to Weak |

| ~3100 | C-H (Aromatic) | Weak |

| 2850-2960 | C-H (Aliphatic) | Weak to Medium |

| 1000-1300 | C-O | Medium to Strong |

| 690-770 | C-H (Aromatic Bending) | Strong |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 248 | [M]⁺ (Molecular Ion) |

| 203 | [M - COOH]⁺ |

| 157 | [M - CH₂Ph]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed, standardized methodologies for the acquisition of the spectroscopic data required to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl Sulfoxide-d₆, DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A larger number of scans will be necessary compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The data is typically presented as a plot of transmittance (%) versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS)

-

Sample Introduction: The sample can be introduced via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

-

Data Acquisition (EI Mode):

-

The standard electron energy for EI is 70 eV.

-

The mass analyzer (e.g., quadrupole or time-of-flight) is scanned over a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Acquisition (ESI Mode):

-

The sample solution is introduced into the ESI source.

-

The analysis can be performed in either positive or negative ion mode to detect [M+H]⁺ or [M-H]⁻ ions, respectively.

-

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation and purity assessment of this compound using the discussed spectroscopic methods.

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

A Technical Guide to the Physicochemical Characterization of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzylsulfanylmethyl-furan-2-carboxylic acid is a novel organic compound with potential applications in pharmaceutical development. As with any new chemical entity (NCE) intended for therapeutic use, a thorough understanding of its fundamental physicochemical properties is paramount. This guide focuses on two critical attributes: solubility and stability. These properties are foundational to drug development, influencing everything from formulation and bioavailability to shelf-life and regulatory approval.

This document provides a comprehensive overview of the standard methodologies for determining the aqueous solubility and chemical stability of this compound. It is designed to equip researchers and drug development professionals with the necessary protocols and frameworks to generate and interpret these crucial data sets. While specific experimental data for this compound is not publicly available, this guide presents standardized protocols and data templates to facilitate its characterization.

Solubility Assessment

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a critical determinant of a drug's absorption and bioavailability. Poor aqueous solubility can be a major impediment to clinical success. Both thermodynamic and kinetic solubility are important parameters in drug discovery and development.[1][2] Thermodynamic solubility represents the true equilibrium solubility, while kinetic solubility is often measured in higher-throughput screens to provide an early assessment.[1][3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[3][4] It measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound (e.g., 1-2 mg) to a series of glass vials.[4]

-

Solvent Addition: To each vial, add a known volume (e.g., 1 mL) of the desired test solvent. A range of aqueous and organic solvents should be evaluated. Recommended aqueous media include:

-

Phosphate-buffered saline (PBS) at pH 7.4

-

Glycine buffer at pH 2.0

-

Acetate buffer at pH 4.5

-

Water (unbuffered)

-

-

Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[3][4]

-

Phase Separation: After equilibration, allow the vials to stand, permitting the undissolved solid to settle. Subsequently, filter the supernatant through a low-binding filter (e.g., 0.22 µm PVDF) or centrifuge at high speed to separate the saturated solution from the excess solid.[1]

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[2][5]

-

Data Analysis: Construct a calibration curve using standards of known concentration to determine the solubility value in units such as µg/mL or µM.

Data Presentation: Solubility Profile

The following table presents a hypothetical solubility profile for this compound, illustrating how experimental data should be structured.

| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Classification |

| Water | ~6.5 | 25 | 15.2 | 58.0 | Sparingly Soluble |

| PBS | 7.4 | 25 | 25.8 | 98.4 | Sparingly Soluble |

| Glycine Buffer | 2.0 | 25 | 2.1 | 8.0 | Slightly Soluble |

| Acetate Buffer | 4.5 | 25 | 8.5 | 32.4 | Slightly Soluble |

| Ethanol | N/A | 25 | >1000 | >3812 | Freely Soluble |

| DMSO | N/A | 25 | >2000 | >7625 | Very Soluble |

Visualization: Solubility Determination Workflow

References

An In-depth Technical Guide on the Core Mechanism of Action of Furan-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile reactivity have established it as a core component in a multitude of pharmacologically active compounds. This technical guide provides a comprehensive overview of the mechanisms of action of furan-based compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Diverse Biological Activities and Mechanisms of Action

Furan derivatives exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The furan moiety often acts as a bioisostere for phenyl rings, which can lead to improved metabolic stability and enhanced interactions with biological targets.[1] The biological activity is significantly influenced by the nature and positioning of substituents on the furan ring, with modifications at the C2 and C5 positions being particularly crucial for modulating potency and selectivity.[1]

Antimicrobial Activity

Furan-containing compounds, particularly nitrofurans, are well-established antimicrobial agents.[2] Their mechanism of action is multifaceted and often involves the intracellular reduction of the nitro group to generate reactive intermediates.

Mechanism of Nitrofurans:

The antibacterial activity of 5-nitrofurans is dependent on the enzymatic reduction of the nitro group within the bacterial cell.[3] This process, catalyzed by bacterial nitroreductases, produces highly reactive and cytotoxic intermediates, such as nitroso and hydroxylamine species.[3] These intermediates can wreak havoc within the bacterial cell by:

-

Damaging Bacterial DNA: The reactive intermediates can cause strand breaks in bacterial DNA.[3][4]

-

Inactivating Ribosomal Proteins: They can also lead to the inactivation of ribosomal proteins, thereby inhibiting protein synthesis.[3]

-

Disrupting other Macromolecules: Other essential macromolecules within the bacterial cell are also susceptible to damage.[2][3]

This multi-targeted assault ultimately leads to bacterial cell death.[3]

Quorum Sensing Inhibition by Furanones:

Certain furanone derivatives have been shown to interfere with bacterial communication, a process known as quorum sensing (QS). QS is crucial for regulating virulence factor production and biofilm formation in many pathogenic bacteria. Furanones can act as antagonists, binding to the native signaling molecule receptors and disrupting QS-controlled gene expression.[3]

The antimicrobial efficacy of furan derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

| Compound Class | Representative Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| Furan-Pyrazolines | Pyrazoline 3d | Staphylococcus aureus | 125 | [3] |

| Escherichia coli | 62.5 | [3] | ||

| Klebsiella pneumoniae | 125 | [3] | ||

| Furan-Propanoic Acids | 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 | [3] |

| Furan-Tetrazole Hybrids | N-(furan-2-ylmethyl)-1H-tetrazol-5-amine derivatives | Various Bacteria | 8 - 256 | [3] |

The MIC of furan derivatives is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

-

Preparation of Bacterial Inoculum: A suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Preparation of Compound Dilutions: Serial twofold dilutions of the furan-based compound are prepared in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Anticancer Activity

Numerous furan derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxic effects through various mechanisms.[2]

Mechanisms of Anticancer Action:

-

Tubulin Polymerization Inhibition: Some furan derivatives can inhibit the polymerization of tubulin, a key component of microtubules.[2][5] Disruption of microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and ultimately apoptosis.[5]

-

Induction of Apoptosis: Furan-containing compounds can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[4][5] This can involve the modulation of key apoptotic proteins such as p53, Bax, and Bcl-2.[5]

-

Enzyme Inhibition: Furan derivatives have been shown to inhibit various enzymes that are crucial for cancer cell survival and proliferation, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and ATP-citrate lyase.[6][7]

-

Signaling Pathway Modulation: Several signaling pathways critical for cancer progression are targeted by furan-based compounds. For instance, some derivatives have been found to suppress the PI3K/Akt and Wnt/β-catenin signaling pathways by promoting the activity of the tumor suppressor PTEN.[8]

The anticancer activity of furan derivatives is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Compound Class | Representative Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| Furan-Fused Chalcones | Compound 6a | A549 | 0.09 | [1] |

| Compound 6s | A549 | 1.58 | [1] | |

| Compound 8 | A549 | >10 | [1] | |

| Compound 9 | A549 | 0.57 | [1] | |

| Furan-Based Pyridine Carbohydrazide | Compound 4 | MCF-7 | 4.06 | [5] |

| Furan-Based N-phenyl triazinone | Compound 7 | MCF-7 | 2.96 | [5] |

| Furan Derivatives (VEGFR-2 Inhibitors) | Compound 7b | A549 | 6.66 | [6] |

| HT-29 | 8.51 | [6] | ||

| Compound 7c | - | - | [6] | |

| Sorafenib (Reference) | A549 | 6.60 | [6] | |

| HT-29 | 8.78 | [6] |

The cytotoxic activity of furan-based compounds against cancer cell lines can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

-

Compound Treatment: The cells are treated with various concentrations of the furan derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plate is incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.

Anti-inflammatory Activity

The furan scaffold is present in several anti-inflammatory drugs.[2] A primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which are key enzymes in the inflammatory pathway responsible for the synthesis of prostaglandins.[2][4]

| Compound Class | Representative Compound | Target | IC50 (nM) | Reference |

| Diaryl Furanone | Rofecoxib (Reference) | COX-2 | Varies | [9] |

| Furan-based Hydrazones | Compound 11 | COX-2 | Potent | [9] |

The ability of furan derivatives to inhibit COX-2 can be assessed using a commercially available COX-2 inhibitor screening assay kit.

-

Reagent Preparation: Prepare all reagents, including the COX-2 enzyme, arachidonic acid (substrate), and the test compound dilutions.

-

Enzyme Incubation: The COX-2 enzyme is pre-incubated with the furan derivative or a reference inhibitor for a specified time.

-

Initiation of Reaction: The reaction is initiated by adding arachidonic acid.

-

Measurement of Prostaglandin Production: The amount of prostaglandin H2 (PGH2) produced is measured, often through a colorimetric or fluorometric method.

-

IC50 Calculation: The percentage of COX-2 inhibition is calculated for each compound concentration, and the IC50 value is determined.

Neuroprotective Effects

Furan-based compounds have shown promise in the context of neurodegenerative diseases.[10][11] Their neuroprotective effects are attributed to several mechanisms:

-

Antioxidant Activity: Furan derivatives can act as scavengers of free radicals, thereby mitigating oxidative stress, a key contributor to neurodegeneration.[4][10]

-

Anti-inflammatory Effects: By modulating inflammatory pathways, these compounds can reduce neuroinflammation, which plays a critical role in the progression of neurodegenerative disorders.[10][11]

-

Modulation of Signaling Pathways: Some furan derivatives have been found to modulate signaling pathways involved in neuronal survival and inflammation, such as the MAPK/NF-κB pathway.[12]

The neuroprotective effects of furan compounds can be evaluated in neuronal cell lines (e.g., HT22) subjected to an insult, such as glutamate-induced oxidative stress.

-

Cell Culture: Plate neuronal cells in a multi-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the furan compound for a defined period.

-

Induction of Toxicity: Expose the cells to a neurotoxic agent (e.g., glutamate).

-

Assessment of Cell Viability: After the incubation period, assess cell viability using an appropriate method, such as the MTT assay or lactate dehydrogenase (LDH) release assay.

-

Data Analysis: Compare the viability of cells treated with the furan compound to that of untreated cells to determine the neuroprotective effect.

Conclusion

The furan scaffold is a remarkably versatile and pharmacologically significant entity in drug discovery. The diverse mechanisms of action of furan-based compounds, ranging from DNA damage and enzyme inhibition to the modulation of critical signaling pathways, underscore their therapeutic potential across a wide range of diseases. The continued exploration of structure-activity relationships and the elucidation of their detailed molecular interactions will undoubtedly pave the way for the development of novel and more effective furan-containing therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of furan carboxylate derivatives as novel inhibitors of ATP-citrate lyase via virtual high-throughput screening. | Semantic Scholar [semanticscholar.org]

- 8. Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijabbr.com [ijabbr.com]

- 10. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases | Bentham Science [benthamscience.com]

- 11. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Furan Acids from Nutmeg and Their Neuroprotective and Anti-neuroinflammatory Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquitous Presence of Furan Carboxylic Acids in Nature: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Furan carboxylic acids, a class of heterocyclic organic compounds, are widely distributed in the natural world, from food products and plants to marine organisms and mammalian metabolites. Their presence is of significant interest to researchers in food science, toxicology, and pharmaceutical development due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. This in-depth technical guide explores the natural occurrence of furan carboxylic acids, providing quantitative data, detailed experimental protocols for their analysis, and visualizations of their metabolic and biosynthetic pathways.

Natural Occurrence and Quantitative Data

Furan carboxylic acids are found in a variety of natural matrices. Their formation is often linked to the thermal processing of foods, biosynthesis by microorganisms, and metabolic processes in mammals. The following tables summarize the quantitative data available for prominent furan carboxylic acids.

Table 1: Concentration of 2-Furancarboxylic Acid in Various Sources

| Natural Source | Concentration Range | Notes |

| Coffee (roasted beans) | Up to 205 mg/kg | Formed during the roasting process.[1][2] |

| Honey | 0.03 - 3 mg/kg | Levels can vary depending on the floral source and storage conditions.[1] |

| Balsamic Vinegar | Present (quantities variable) | Formed during the concentration and aging of grape must.[1] |

| Fruit Juices | Present (quantities variable) | Detected in various fruit juices, with concentrations potentially influenced by pasteurization and storage.[1] |

| Soy Sauce | Present (quantities variable) | Formed during fermentation and pasteurization.[1] |

| Kidney Bean (Phaseolus vulgaris) | Isolated from roots | Quantitative data in raw plant material is limited.[1] |

Table 2: Concentration of 5-(Hydroxymethyl)furan-2-carboxylic Acid (HMFCA) and its Derivatives

| Natural Source | Compound | Concentration | Reference(s) |

| Human Urine | 5-(Hydroxymethyl)furan-2-carboxylic acid | 1 to 25 mg/24h | [3] |

| Fungi (e.g., Aspergillus spp., Gibberella fujikuroi) | 5-(Hydroxymethyl)furan-2-carboxylic acid | Not specified | [3] |

| Bacteria (Saccharopolyspora erythraea) | Methyl 5-methyl-2-furancarboxylate | Volatile organic compound, specific concentration not reported | [4] |

Table 3: Furan Fatty Acid (FuFA) Content in Marine Organisms

| Marine Organism | Total F-acid Concentration (mg/100g of fillet) | Key FuFAs Identified |

| Sakhalin surf clam | High abundance | 9M5, 9D5, 11D3, 11D5, 11M5 |

| Japanese scallop | High abundance | 9M5, 9D5, 11D3, 11D5, 11M5 |

| Salmon trout (fatty) | Up to 14.21 | 9M5, 9D5, 11D3, 11D5, 11M5 |

| Various Shellfish | 0.01 to 10.93 | 9M5, 9D5, 11D3, 11D5, 11M5 |

| Various Salmon | 0.01 to 14.21 | 9M5, 9D5, 11D3, 11D5, 11M5 |

F-acid abbreviations: 9M5: 9-(3-methyl-5-pentylfuran-2-yl)-nonanoic acid, 9D5: 9-(3,4-dimethyl-5-pentylfuran-2-yl)-nonanoic acid, 11D3: 11-(3,4-Dimethyl-5-propylfuran-2-yl)-undecanoic acid, 11D5: 11-(3,4-Dimethyl-5-pentylfuran-2-yl)-undecanoic acid, 11M5: 11-(3-Methyl-5-pentylfuran-2-yl)-undecanoic acid.[5][6]

Biosynthetic and Metabolic Pathways

Furan carboxylic acids are synthesized in nature through various pathways, often originating from carbohydrates. In mammals, they are also products of metabolism of other furan-containing compounds.

Biosynthesis of 5-(Hydroxymethyl)furan-2-carboxylic Acid (HMFCA)

HMFCA is produced by various fungi through the oxidation of 5-hydroxymethylfurfural (HMF), a compound derived from the dehydration of hexose sugars.[7][8][9]

Metabolism of Furan in Humans

In humans, furan is metabolized by cytochrome P450 enzymes, primarily CYP2E1, to a reactive intermediate, cis-2-butene-1,4-dial (BDA). BDA can then conjugate with cellular nucleophiles like glutathione (GSH) and lysine, leading to various urinary metabolites.[10][11][12]

Experimental Protocols

Accurate quantification and characterization of furan carboxylic acids from complex natural matrices require robust analytical methods. Below are representative protocols for extraction and analysis.

Protocol 1: Extraction and Purification of 2-Furancarboxylic Acid from a Liquid Matrix

This protocol is adapted from a standard organic synthesis procedure and can be modified for the extraction and purification of 2-furancarboxylic acid from aqueous natural product extracts.[13][14]

Materials:

-

Aqueous solution containing sodium 2-furancarboxylate

-

40% Sulfuric acid

-

Deionized water

-

Decolorizing carbon (e.g., Norit)

-

Ether

-

Continuous liquid-liquid extraction apparatus

-

Beakers, flasks, filtration apparatus (suction)

-

pH indicator paper (e.g., Congo red)

-

Ice bath

Procedure:

-

Initial Extraction (Optional): If other organic compounds are present, perform a continuous extraction with ether for 6-7 hours to remove them. The aqueous layer contains the sodium 2-furancarboxylate.

-

Acidification: Transfer the aqueous solution to a large beaker and place it in an ice bath. Slowly add 40% sulfuric acid while stirring until the solution is acidic to Congo red paper. 2-Furancarboxylic acid will precipitate out of the solution.

-

Crude Filtration: Filter the crystallized crude acid using suction. The crude product may contain inorganic salts and be colored.

-

Purification by Recrystallization: a. Dissolve the crude acid in boiling deionized water (approximately 2.3 L of water per 360-380 g of crude acid). b. Add about 60 g of decolorizing carbon and boil the solution for 45 minutes. c. Filter the hot solution to remove the carbon. d. Cool the filtrate with stirring to 16-20 °C to induce crystallization of the purified 2-furancarboxylic acid. e. Filter the purified crystals by suction and allow them to air dry.

Protocol 2: General Workflow for GC-MS Analysis of Furan Carboxylic Acids

This protocol outlines a general procedure for the analysis of furan carboxylic acids using gas chromatography-mass spectrometry (GC-MS), which often requires derivatization to increase volatility.

1. Sample Preparation and Extraction:

-

Solid Samples (e.g., plant tissue, food): Homogenize the sample. Perform a solvent extraction (e.g., with ethyl acetate) after acidification of the sample to protonate the carboxylic acids.

-

Liquid Samples (e.g., fruit juice, urine): Acidify the sample and proceed to solid-phase extraction (SPE).

-

Solid-Phase Extraction (SPE): Use an appropriate SPE cartridge (e.g., Oasis HLB) to clean up the sample and concentrate the analytes. Condition the cartridge, load the sample, wash with a weak solvent to remove interferences, and elute the furan carboxylic acids with a stronger solvent (e.g., methanol or ethyl acetate).

2. Derivatization (Methylation Example):

-

Dry the eluate from the SPE step completely under a stream of nitrogen.

-

Add 2 mL of methanol containing 2% sulfuric acid to the dried sample in a sealed glass tube.

-

Heat the mixture at 80°C for 2 hours.

-

After cooling, add 1 mL of a saturated aqueous NaCl solution.

-

Extract the resulting furan carboxylic acid methyl esters three times with 1 mL of n-hexane.

-

Combine the organic layers, dry under nitrogen, and resuspend in a known volume of n-hexane for GC-MS analysis.[15]

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions (Example):

-

Mass Spectrometer (MS) Conditions:

Conclusion

Furan carboxylic acids are a significant class of naturally occurring compounds with a wide distribution and diverse biological activities. Understanding their presence in various natural sources, their biosynthetic and metabolic pathways, and the methods for their robust analysis is crucial for researchers in food science, medicine, and drug development. The data and protocols presented in this guide provide a comprehensive resource for professionals in these fields, facilitating further research into the roles and applications of these ubiquitous molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-Furoic acid - Wikipedia [en.wikipedia.org]

- 3. Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Biosynthesis of 5-hydroxymethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural via new whole-cell biocatalysts | CoLab [colab.ws]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

Technical Guide: Molecular Structure and Conformation of 5-Benzylsulfanylmethyl-furan-2-carboxylic acid

For: Researchers, Scientists, and Drug Development Professionals

Introduction

5-Benzylsulfanylmethyl-furan-2-carboxylic acid is a derivative of furan-2-carboxylic acid, a class of compounds that are of significant interest in medicinal chemistry. The furan scaffold is a common motif in many biologically active molecules. The substituent at the 5-position, a benzylsulfanylmethyl group, introduces a degree of flexibility and lipophilicity that can significantly influence the molecule's interaction with biological targets. Understanding the three-dimensional structure and conformational preferences of this molecule is crucial for structure-activity relationship (SAR) studies and rational drug design.

This guide summarizes the expected molecular structure, discusses potential conformations, and provides standardized experimental protocols for its characterization.

Molecular Structure

The molecular structure of this compound consists of a central furan ring, substituted at the 2-position with a carboxylic acid group and at the 5-position with a benzylsulfanylmethyl group.

Below is a diagram illustrating the predicted molecular structure and atom numbering scheme.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C13H12O3S |

| Molecular Weight | 248.30 g/mol |

| Melting Point | 122-123°C |

| LogP (predicted) | ~2.5-3.0 |

| Hydrogen Bond Donors | 1 (from carboxylic acid) |

| Hydrogen Bond Acceptors | 3 (2 from carboxyl, 1 from furan oxygen) |

Conformational Analysis

The conformational flexibility of this compound is primarily determined by the rotation around several single bonds in the benzylsulfanylmethyl side chain. The furan ring and the carboxylic acid group are expected to be largely coplanar to maximize conjugation.

Key dihedral angles that dictate the overall conformation include:

-

τ1 (C4-C5-C7-S1): Rotation around this bond will determine the orientation of the side chain relative to the furan ring.

-

τ2 (C5-C7-S1-C8): This torsion angle will define the positioning of the benzyl group.

-

τ3 (C7-S1-C8-C9): Rotation around this bond will influence the orientation of the phenyl ring.

Due to the lack of experimental data, the global minimum energy conformation is unknown. However, computational modeling could predict the most stable conformers. It is anticipated that steric hindrance between the furan ring and the benzyl group will play a significant role in determining the preferred conformations.

The diagram below illustrates the key rotational bonds influencing the molecule's conformation.

Experimental Protocols

The following sections describe standard experimental methodologies for the structural and conformational analysis of small organic molecules like this compound.

Single-Crystal X-ray Diffraction

This technique provides the most definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

Methodology:

-